Strospeside, also known as Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside primarily sourced from the shoots of the parasitic plant Cuscuta reflexa. This compound is notable for its potent cytotoxic effects against various cancer cell lines, particularly renal and prostate cancers. Strospeside is classified under glycosides, which are compounds formed from a sugar and another functional group or molecule. The physiological actions of glycosides are closely linked to their aglycone components, which in this case is derived from gitoxigenin .
Strospeside can be synthesized through the glycosylation of gitoxigenin at the 3β-hydroxy group using β-D-digitalose. This reaction typically involves specific conditions that facilitate the formation of the glycosidic bond, leading to the final product .
The synthesis process can vary, but it generally requires controlled temperatures and pH levels to optimize yield and purity. The glycosylation reaction may also involve catalysts or specific solvents to enhance the reaction rate and efficiency. Industrial production often focuses on extraction methods from natural sources, ensuring that the compound retains its biological activity .
Strospeside has a molecular formula of C30H46O9, indicating a complex structure typical of cardenolide glycosides. The core structure is based on gitoxigenin, which is modified through the addition of a sugar moiety at the 3β-hydroxy position .
The molecular weight of Strospeside is approximately 542.68 g/mol. Its structural representation highlights the presence of multiple hydroxyl groups and a sugar component that contribute to its solubility and reactivity .
Strospeside participates in several types of chemical reactions:
The specific products formed during these reactions depend heavily on the conditions applied (temperature, pressure, concentration) and the reagents used. For instance, oxidation may yield different oxidized derivatives depending on whether mild or strong oxidizing agents are employed.
Strospeside exerts its pharmacological effects primarily by inhibiting the sodium-potassium ATPase enzyme in cardiac tissues. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium influx through sodium-calcium exchange mechanisms. The result is a positive inotropic effect (increased force of contraction) while also exhibiting negative chronotropic effects (reduced heart rate) .
Strospeside has several significant applications in scientific research:
Cardiac glycoside biosynthesis initiates with the mevalonate (MVA) pathway, producing the fundamental isoprenoid building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors undergo condensation to form geranylgeranyl diphosphate, which cyclizes to yield the steroidal nucleus. Cholesterol serves as the primary aglycone scaffold, undergoing extensive enzymatic modifications to form the cardenolide backbone characteristic of strospeside. This process involves a cascade of oxidation, reduction, and glycosylation reactions, with progesterone and pregnenolone identified as key intermediates [3]. Notably, the Digitalis genus exhibits species-specific variations in intermediate flux, influencing the yield of terminal glycosides like strospeside [9].
Strospeside (C~30~H~46~O~9~; MW 550.7 g/mol) biosynthesis involves three critical enzymatic phases following aglycone formation:
Table 1: Key Enzymatic Modifications in Strospeside Biosynthesis
Reaction Type | Enzyme Class | Position Modified | Chemical Outcome |
---|---|---|---|
Hydroxylation | CYP450 Monooxygenase | C-14, C-16 of steroid | Introduction of hydroxyl groups |
Glycosylation | UDP-Glycosyltransferase | C-3 of aglycone | Attachment of D-digitalose |
O-Methylation | Methyltransferase | C-3' of sugar | Formation of 3-O-methyl-D-digitalose |
The assembly of the steroid backbone prerequisite for strospeside involves tightly coordinated gene activity:
Methyl jasmonate (MeJA) functions as a master elicitor of cardiac glycoside biosynthesis in Digitalis purpurea. It triggers a signaling cascade that activates transcription factors (TFs) binding to jasmonate-responsive elements (JREs) in promoters of pathway genes. MeJA treatment (100 μM) upregulates genes encoding CYP450s, UGTs, and steroid dehydrogenases within 6–12 hours. This induction correlates with a 2.3–4.1 fold increase in strospeside accumulation in hairy root cultures and leaves, confirming its role as a potent metabolic switch [9].
The JASMONATE-ZIM DOMAIN (JAZ) repressor proteins are central to the timing of MeJA responses:
Table 2: Temporal Gene Expression Profile Following MeJA Treatment
Time Post-MeJA | JAZ3 Expression | SCL14 Expression | DWF1 Expression | HYD1 Expression |
---|---|---|---|---|
0 hours | Baseline | Baseline | Baseline | Baseline |
6 hours | ↑ 3.2-fold | ↔ | ↔ | ↔ |
24 hours | ↓ 5.8-fold | ↑ 4.1-fold | ↑ 3.7-fold | ↑ 4.3-fold |
48 hours | ↓ 8.9-fold | ↑ 6.5-fold | ↑ 5.2-fold | ↑ 7.0-fold |
Weighted Gene Co-expression Network Analysis (WGCNA) integrates RNA-seq data from eight Digitalis purpurea tissues (flowers, leaves, petioles) with LC/TOF/MS-based metabolomics profiling. This approach identifies modules of co-expressed genes significantly correlated (|r| > 0.85; p < 0.001) with cardiac glycoside abundance, including strospeside, digitoxin, and gitoxin. Key steps include:
Hub genes within cardenolide-associated modules exhibit the highest intramodular connectivity (k~ME~ > 0.95) and include:
Table 3: Hub Genes in Cardiac Glycoside Co-Expression Modules
Gene Identifier | Function | Module Membership (k~ME~) | Gene Significance (GS) |
---|---|---|---|
MYB46 | Transcriptional activator | 0.97 | 0.91 |
CYP82Y1 | Steroid hydroxylase | 0.96 | 0.89 |
UGT74J1 | Glycosyltransferase | 0.95 | 0.93 |
MATE2 | Vacuolar transporter | 0.94 | 0.87 |
bHLH131 | TF dimerization partner | 0.93 | 0.85 |
Yeast one-hybrid assays confirm MYB46 binding to promoters of CYP82Y1 and UGT74J1, positioning it as a master regulator of the glycosidation steps essential for strospeside formation [3] [5]. This multi-omics framework enables targeted metabolic engineering by pinpointing genetic levers for enhancing strospeside production.
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1